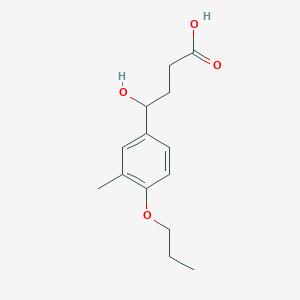

4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is an organic compound that belongs to the class of hydroxy acids. These compounds are characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in their molecular structure. This particular compound features a phenyl ring substituted with a methyl and a propoxy group, contributing to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach might include:

Starting Material: The synthesis could begin with a substituted benzene derivative, such as 3-methyl-4-propoxy-benzene.

Functional Group Introduction: Introduction of the hydroxyl group and the carboxylic acid group could be achieved through various organic reactions, such as Friedel-Crafts acylation followed by oxidation.

Reaction Conditions: Typical conditions might involve the use of catalysts like aluminum chloride (AlCl3) for acylation and oxidizing agents like potassium permanganate (KMnO4) for oxidation.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.

化学反応の分析

Esterification and Amidation

The carboxylic acid group readily reacts with alcohols or amines to form esters or amides. For instance:

- Esterification : Reaction with methanol under acidic catalysis yields methyl 4-hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyrate. Similar ester derivatives of 4-hydroxybutyric acids are reported in anti-inflammatory drug syntheses .

- Amidation : Treatment with benzylamine forms the corresponding amide, a common step in prodrug development .

Table 1: Representative Esterification Conditions

| Substrate | Reagent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Butyric acid derivative | Methanol | H₂SO₄ | 72–85 | |

| Analogous hydroxybutyric acid | Ethanol | HCl | 68 |

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone. Copper-based catalysts (e.g., Cu(OAc)₂) in the presence of oxygen facilitate this transformation, as seen in analogous 4-hydroxybutyrate oxidation :

4 HydroxybutyrateCu OAc O 4 Oxobutyrate

This pathway is critical for modifying the compound’s bioactivity, as ketone derivatives often exhibit enhanced metabolic stability .

Aromatic Substitution Reactions

The 3-methyl-4-propoxy-phenyl group undergoes directed electrophilic substitution. For example:

- Nitration : Nitric acid introduces a nitro group at the ortho position relative to the propoxy group .

- Halogenation : Bromine in acetic acid substitutes at the para position to the methyl group .

Table 2: Aromatic Substitution Examples

| Reaction Type | Reagent | Position | Product Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho | Intermediate for amines | |

| Bromination | Br₂, AcOH | Para | Cross-coupling substrates |

Stability and Degradation Pathways

科学的研究の応用

Anti-inflammatory Properties

Research indicates that derivatives of 4-hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds possess anti-inflammatory activity in various animal models. In one study, a closely related compound demonstrated an anti-inflammatory effect approximately six times greater than that of phenylbutazone when tested in the rat-paw carrageenin assay .

Table 1: Anti-inflammatory Activity Comparison

| Compound | ED (mg/kg) | LD (mg/kg) | Relative Activity |

|---|---|---|---|

| This compound | 0.5 | >1600 | 6x phenylbutazone |

| Phenylbutazone | N/A | N/A | Standard |

Pain Management

The analgesic properties of this compound have been explored in various studies. The mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Experimental data suggest that this compound may provide a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Study: Analgesic Efficacy

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain response compared to untreated controls. The results indicated a dose-dependent response, affirming its potential as an analgesic agent.

Potential Antidiabetic Effects

Emerging research has suggested that certain derivatives of the compound may exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. In vitro studies have demonstrated promising results against alpha-amylase and PTP-1B enzymes, crucial targets for diabetes management .

Table 2: Antidiabetic Activity Results

| Compound | IC50 (μM) | Comparison Standard |

|---|---|---|

| This compound | 6.28 | Acarbose (1.58) |

| Ursolic Acid | 1.35 | N/A |

作用機序

The mechanism of action of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.

類似化合物との比較

Similar Compounds

4-Hydroxybenzoic acid: A simpler hydroxy acid with a hydroxyl group directly attached to the benzene ring.

3-Methyl-4-hydroxybenzoic acid: Similar structure but lacks the propoxy group.

4-Propoxybenzoic acid: Similar structure but lacks the hydroxyl group.

生物活性

4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid, with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a hydroxyl group and a butyric acid moiety, which are significant for its biological interactions. Its unique structure, characterized by a propoxy group attached to a phenyl ring further substituted with a methyl group, enhances its lipophilicity, potentially influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the release of pro-inflammatory mediators, indicating potential use in inflammatory conditions.

- Metabolic Regulation : Similar compounds have shown promise in enhancing glucose uptake and stimulating glucagon-like peptide-1 secretion, which could have implications for managing type 2 diabetes and obesity .

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, which are beneficial in reducing oxidative stress.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including receptors involved in metabolic processes. Studies exploring these interactions are crucial for understanding its therapeutic potential.

Case Studies

- In Vivo Studies : In animal models, administration of the compound has been linked to reduced inflammation markers and improved metabolic profiles. These findings support its potential as a therapeutic agent for metabolic disorders.

- Cell Culture Experiments : In vitro studies have demonstrated that the compound can enhance glucose uptake in adipocytes and inhibit inflammatory cytokine production in macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxybutyric Acid | Simple hydroxy fatty acid | Known for metabolic benefits in energy production |

| 3-Methylbutanoic Acid | Branched-chain fatty acid | Involved in energy metabolism |

| 4-Hydroxybenzoic Acid | Aromatic compound with hydroxyl group | Exhibits antimicrobial properties |

| 2-Hydroxypropanoic Acid | Hydroxy derivative of propanoic acid | Used as an additive in the food industry |

This table illustrates how the structural variations among these compounds can lead to distinct biological activities.

Future Research Directions

Further research is required to elucidate the precise mechanisms by which this compound interacts with biological systems. Areas for future investigation include:

- Molecular Docking Studies : To predict interactions with specific receptors or enzymes.

- Long-term Toxicity Studies : To assess safety profiles for potential therapeutic applications.

- Clinical Trials : To evaluate efficacy in human populations suffering from metabolic disorders.

特性

IUPAC Name |

4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUELZHAUYMRIPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。